molecular formula C19H13ClF2N4OS B2969276 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide CAS No. 894046-42-5

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2969276
CAS RN: 894046-42-5
M. Wt: 418.85
InChI Key: UXPSYMGFXNQCRH-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide” is a compound that belongs to the class of thiazole derivatives . Thiazole derivatives have a wide range of medicinal and biological properties . They are present in a wide range of natural products and have been shown to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be achieved through various methods such as condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of thiazole moiety . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide, due to its complex structure, has been a subject of interest in the field of synthetic organic chemistry. The synthesis and structural analysis of related compounds have been explored to understand their chemical properties and potential applications. For example, Honey et al. (2012) demonstrated the synthesis of diverse trifluoromethyl heterocycles, including thiazoles and triazoles, which are structurally similar to the compound (Honey, Pasceri, Lewis, & Moody, 2012). Similarly, Gündoğdu et al. (2017) focused on the crystal structure determination of related thiazolo and triazolo compounds, which aids in understanding their physical and chemical behaviors (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Biological and Pharmacological Studies

Research has also been conducted on the biological and pharmacological properties of compounds structurally related to this compound. For instance, studies by Mor et al. (2022) and Ningegowda et al. (2016) have explored the antimicrobial and antitumor activities of thiazolo and triazol compounds, indicating potential applications in medicinal chemistry (Mor, Sindhu, Khatri, Punia, & Jakhar, 2022); (Ningegowda, Shivananju, Rajendran, Basappa, Rangappa, Chinnathambi, Li, Achar, Shanmugam, Bist, Alharbi, Lim, Sethi, & Priya, 2016).

Antimicrobial and Anti-inflammatory Properties

Research has also shown that similar thiazolo and triazol derivatives exhibit antimicrobial and anti-inflammatory properties. For example, Sah et al. (2014) and Tozkoparan et al. (2004) investigated compounds with antimicrobial agents and anti-inflammatory properties, relevant to the structural class of the compound (Sah, Bidawat, Seth, & Gharu, 2014); (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, thiazole derivatives in general have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N4OS/c20-12-6-4-11(5-7-12)17-24-19-26(25-17)13(10-28-19)8-9-23-18(27)16-14(21)2-1-3-15(16)22/h1-7,10H,8-9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPSYMGFXNQCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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